3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3-chlorobenzyl group at the 3-position and a phenyl group at the 7-position
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
It can be inferred from similar compounds that they may inhibit their targets by binding to the active site, thereby preventing the target’s normal function . For instance, molecular docking simulation of pyrazolo[3,4-d]pyrimidine derivatives confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound may affect cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, compound 14, a pyrazolo[3,4-d]pyrimidine derivative, displayed potent dual activity against examined cell lines and CDK2, and exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate substituents. One efficient method involves heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its use in medicinal chemistry as enzyme inhibitors.
Uniqueness
3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Mycobacterium tuberculosis bd oxidase sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-8-4-5-13(9-15)10-22-12-21-17-16(11-24-18(17)19(22)23)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFTOYCPSUJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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